molecular formula C23H23FN4O5 B5099477 ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5099477
M. Wt: 454.5 g/mol
InChI Key: IPSRDNKEYRAWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Fluoromethylphenyl Group: This can be done through nucleophilic substitution reactions, where the fluoromethylphenyl group is introduced using suitable halides and bases.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and functional groups make it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7-CYCLOPROPYL-3-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • ETHYL 7-CYCLOPROPYL-3-{[(3-BROMO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The presence of the fluoromethylphenyl group in ETHYL 7-CYCLOPROPYL-3-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

IUPAC Name

ethyl 7-cyclopropyl-3-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O5/c1-4-33-22(31)15-10-17(13-6-7-13)26-20-19(15)21(30)28(23(32)27(20)3)11-18(29)25-14-8-5-12(2)16(24)9-14/h5,8-10,13H,4,6-7,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSRDNKEYRAWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC(=C(C=C3)C)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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